![molecular formula C17H14BrNO B3172899 5-Bromo-2-(1-naphthylmethoxy)phenylamine CAS No. 946743-28-8](/img/structure/B3172899.png)
5-Bromo-2-(1-naphthylmethoxy)phenylamine
Overview
Description
5-Bromo-2-(1-naphthylmethoxy)phenylamine, or 5-Bromo-2-naphthylmethoxyamine (B2NMA), is a phenylamine derivative that has been used as a research chemical for many years. It is an interesting compound due to its unique properties and wide range of applications.
Scientific Research Applications
Metabolism Studies
- 5-Bromo-2-(1-naphthylmethoxy)phenylamine and its derivatives have been studied in the context of metabolism, particularly focusing on their transformation in biological systems. For instance, Kanamori et al. (2002) investigated the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats, revealing various metabolic pathways and metabolites (Kanamori et al., 2002).
Synthesis and Antimicrobial Activity
- The compound has been involved in the synthesis of novel pyrimidine derivatives, as explored by Mallikarjunaswamy et al. (2017). These derivatives demonstrated in vitro antimicrobial activity, showing the potential use of 5-Bromo-2-(1-naphthylmethoxy)phenylamine in developing new antimicrobial agents (Mallikarjunaswamy et al., 2017).
Serotonin Agonists Research
- Research by Dowd et al. (2000) on phenylalkylamines, including compounds similar to 5-Bromo-2-(1-naphthylmethoxy)phenylamine, has contributed to understanding the structure-affinity relationships of these compounds as 5-HT(2A) serotonin agonists. This highlights its relevance in neurological and pharmacological research (Dowd et al., 2000).
Intermediate in Pharmaceutical Synthesis
- The compound and its derivatives have been used as intermediates in the synthesis of pharmaceuticals. For example, Xu and He (2010) described its use in the preparation of non-steroidal anti-inflammatory agents, demonstrating its utility in medicinal chemistry (Xu & He, 2010).
Organic Semiconductor Research
- In the field of materials science, derivatives of 5-Bromo-2-(1-naphthylmethoxy)phenylamine have been studied for their potential as organic semiconductors. Gudeika et al. (2014) explored the properties of triphenylamine derivatives, indicating the relevance of such compounds in developing new electronic materials (Gudeika et al., 2014).
properties
IUPAC Name |
5-bromo-2-(naphthalen-1-ylmethoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO/c18-14-8-9-17(16(19)10-14)20-11-13-6-3-5-12-4-1-2-7-15(12)13/h1-10H,11,19H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNPDANNFFQZTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(1-naphthylmethoxy)phenylamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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